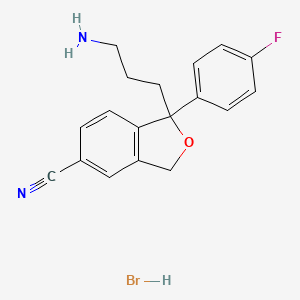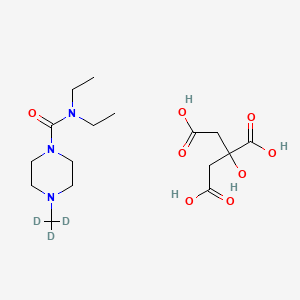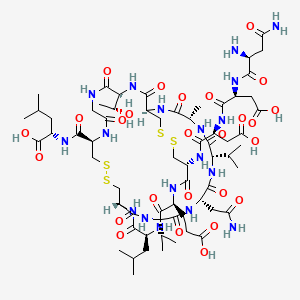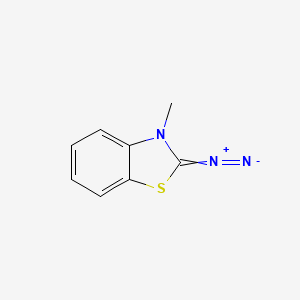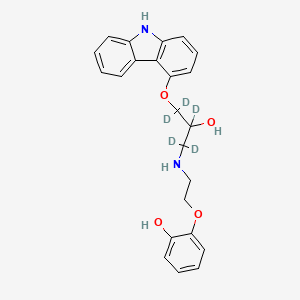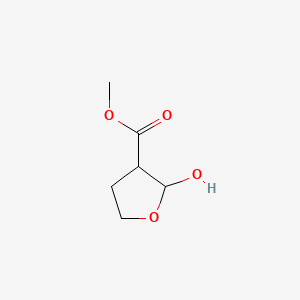
テルミサルタン-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Telmisartan-d7 is a deuterated form of Telmisartan, an angiotensin II receptor antagonist primarily used to treat hypertension. The deuterium atoms in Telmisartan-d7 replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This modification is particularly useful in pharmacological studies and drug development.
科学的研究の応用
Telmisartan-d7 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic stability and pharmacokinetics of Telmisartan.
Drug Development: It serves as a reference standard in the development of new antihypertensive drugs.
Biological Research: Telmisartan-d7 is used in studies investigating the biological effects of angiotensin II receptor antagonists.
Medical Research: The compound is employed in research on hypertension, cardiovascular diseases, and related conditions.
作用機序
Target of Action
Telmisartan-d7, like Telmisartan, is a potent antagonist of the angiotensin II type 1 receptor (AT1) . The AT1 receptor is a primary target of Telmisartan-d7, and it plays a crucial role in the regulation of blood pressure .
Mode of Action
Telmisartan-d7 binds to the AT1 receptors with high affinity, causing inhibition of the action of angiotensin II on vascular smooth muscle . This binding is reversible and selective to the receptors in vascular smooth muscle and the adrenal gland . The result of this interaction is a reduction in arterial blood pressure .
Biochemical Pathways
Telmisartan-d7 affects the angiotensin II pathway, leading to a reduction in vasoconstriction and aldosterone secretory effects . It also has PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects . In addition, Telmisartan increases eNOS production by stimulation of the PPAR-γ signaling pathway . It also inhibits the production of reactive oxygen species via AT1 receptor, which is associated with suppression of NAD(P)H oxidase subunit expression .
Pharmacokinetics
Telmisartan-d7, like Telmisartan, follows nonlinear pharmacokinetics over the dose range of 20 mg to 160 mg . Both the maximum concentration (Cmax) and the area under the curve (AUC) present greater than proportional increases at higher doses . With once-daily dosing, Telmisartan-d7 has trough plasma concentrations of about 10% to 25% of peak plasma concentrations .
Action Environment
The action of Telmisartan-d7 can be influenced by various environmental factors. For instance, combination with potassium preparations or potassium-sparing diuretics could cause hyperkalemia (excessive potassium levels) . Furthermore, the neuronal ionic effects of Telmisartan-d7 and how they potentially affect neuronal network excitability remain largely unclear . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Telmisartan-d7.
生化学分析
Biochemical Properties
Telmisartan-d7 inhibits many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation, by specifically targeting the angiotensin II type-1 receptor . Its distinct partial agonist action toward peroxisome proliferator-activated receptor gamma also imparts anti-inflammatory, antiproliferative, and antioxidant activities .
Cellular Effects
Telmisartan-d7 has been shown to have significant effects on various types of cells. For instance, it markedly suppressed the proliferation, migration, and invasion of glioblastoma multiforme (GBM) cell lines . It also demonstrated an apoptotic effect similar to pioglitazone .
Molecular Mechanism
Telmisartan-d7’s mechanism of action involves targeted and enduring inhibition of the AT1 receptor’s reactivity to angiotensin II . It also exhibits partial agonist activity toward the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This unique dual activity confers antioxidative, anti-inflammatory, and antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, telmisartan-d7 has shown sustained inhibitory effects on AT1R . It also demonstrated a dose- and time-dependent antiproliferative effect in GBM cell lines .
Dosage Effects in Animal Models
In animal models, the effects of telmisartan-d7 vary with different dosages . For instance, it has been shown to ameliorate hypertension and insulin resistance in rats with metabolic syndrome .
Metabolic Pathways
Telmisartan-d7 is involved in several metabolic pathways. It alleviates neuropathic pain by modulating RAAS components and suppressing JAK2/STAT3 and P38-MAPK signaling pathways . It also impacts metabolic and inflammatory pathways through its antioxidative and anti-inflammatory effects .
Transport and Distribution
Telmisartan-d7 has a volume of distribution of approximately 500 liters . It is highly bound to plasma proteins (>99.5%), mainly albumin and alpha 1-acid glycoprotein .
Subcellular Localization
Telmisartan-d7 has been shown to affect the expression and localization of ZO-1 in endothelial cells . It blocks the nuclear translocation of ProHB-EGF C-Terminal Fragment in colon cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Telmisartan-d7 involves the incorporation of deuterium atoms into the Telmisartan molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of Telmisartan-d7 typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to isolate and purify the deuterated compound.
化学反応の分析
Types of Reactions: Telmisartan-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Telmisartan-d7 into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted Telmisartan-d7 compounds.
類似化合物との比較
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: A similar compound with comparable antihypertensive effects.
Olmesartan: Known for its high binding affinity to the angiotensin II receptor.
Uniqueness of Telmisartan-d7: Telmisartan-d7’s uniqueness lies in its deuterated structure, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated analogs. This makes it particularly valuable in pharmacological research and drug development.
Telmisartan-d7’s combination of angiotensin II receptor antagonism and partial agonist activity towards peroxisome proliferator-activated receptor gamma sets it apart from other similar compounds, offering a broader range of therapeutic effects.
特性
CAS番号 |
1794754-60-1 |
|---|---|
分子式 |
C33H30N4O2 |
分子量 |
521.7 g/mol |
IUPAC名 |
2-[2,3,5,6-tetradeuterio-4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3,14D,15D,16D,17D |
InChIキー |
RMMXLENWKUUMAY-ZENCXJLOSA-N |
SMILES |
CCCC1=NC2=C(C=C(C=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C5=NC6=CC=CC=C6N5C)C |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C(=CC(=C3)C4=NC5=CC=CC=C5N4C([2H])([2H])[2H])C)N=C2CCC)[2H])[2H])C6=CC=CC=C6C(=O)O)[2H] |
正規SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C |
同義語 |
4’-[(1,4’-Dimethyl-2’-propyl[2,6’-bi-H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid-d7; Micardis-d7; Pritor-d7; 4’-[[4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl]methyl]-2-biphenylcarboxylic Acid-d7; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


